molecular formula C10H16N2O2 B2770881 ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate CAS No. 2108075-01-8

ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2770881
CAS No.: 2108075-01-8
M. Wt: 196.25
InChI Key: PVERHCQJMJMFCO-UHFFFAOYSA-N
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Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often formed by condensation of a carboxylic acid and an alcohol. The general formula for an ester is RCOOR’, where R and R’ can be a variety of carbon-containing substituents .


Synthesis Analysis

Esters are commonly synthesized via a reaction known as Fischer esterification, in which a carboxylic acid reacts with an alcohol in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) connected to the same carbon atom .


Chemical Reactions Analysis

Esters can participate in a variety of chemical reactions, including hydrolysis, transesterification, and Claisen condensation . In Claisen condensation, one ester molecule acts as a nucleophile and reacts with another ester molecule, which acts as an electrophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. They are often characterized by pleasant, fruity odors . The exact boiling point, melting point, and other physical properties would depend on the specific ester.

Mechanism of Action

The exact mechanism of action would depend on the specific application of the ester. For example, in medicinal chemistry, esters are often used as prodrugs, which are biologically inactive compounds that can be metabolically converted to the active drug in the body .

Safety and Hazards

Like all chemicals, esters should be handled with care. They can be irritants and should not be ingested or come into contact with the eyes . Some esters are also flammable .

Properties

IUPAC Name

ethyl 2-(3-ethylpyrazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-9-6-7-12(11-9)8(3)10(13)14-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVERHCQJMJMFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1)C(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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